molecular formula C18H27NO5S B4294643 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE

2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE

Cat. No.: B4294643
M. Wt: 369.5 g/mol
InChI Key: YRRFAUOTBGYICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate is an organic compound known for its unique chemical structure and properties This compound features a piperidine ring substituted with acetyloxy and tetramethyl groups, along with a 4-methylbenzenesulfonate moiety

Preparation Methods

The synthesis of 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE typically involves multiple steps, starting with the preparation of the piperidine ringThe final step involves the sulfonation of the piperidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE involves its interaction with molecular targets through its functional groups. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active piperidine derivative. The sulfonate group can facilitate binding to specific enzymes or receptors, modulating their activity . The pathways involved may include enzymatic hydrolysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar compounds to 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE include:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-13-7-9-16(10-8-13)25(21,22)24-15-11-17(3,4)19(23-14(2)20)18(5,6)12-15/h7-10,15H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRFAUOTBGYICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE
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2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE
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2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE
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2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE
Reactant of Route 5
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2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE
Reactant of Route 6
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2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE

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